Isopropyl-(4-methyl-pyridin-2-yl)-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methyl-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-6-8(3)4-5-10-9/h4-7H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSXWDIDQUUFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(4-methyl-pyridin-2-yl)-amine typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(4-methyl-pyridin-2-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
The compound serves as an enabling directing group (DG) in various chemical reactions, particularly in C-H activation processes. Its unique structural features allow it to facilitate the functionalization of C(sp3)−H bonds, which is crucial for synthesizing complex organic molecules.
C-H Functionalization
Isopropyl-(4-methyl-pyridin-2-yl)-amine has been employed to enable divergent functionalization of C(sp3)−H bonds using palladium catalysts. The gem-dimethyl effect associated with this compound enhances reaction rates and selectivity, making it a valuable tool in synthetic organic chemistry.
Key Reactions:
- C−H Palladation: The compound aids in the formation of stable palladacycle intermediates, which can be further transformed into various functional groups such as C−O, C−N, and C−C bonds .
- Enantioselective Activation: Recent studies have demonstrated the ability to achieve enantioselective activation of unbiased methylene C(sp3)−H bonds when combined with chiral ligands .
Case Studies
Pharmacological Applications
This compound is also significant in drug development, particularly as an intermediate in synthesizing pharmacologically active compounds.
Kras G12C Inhibitors
The compound is noted for its role in developing inhibitors targeting the Kras G12C mutation, a common driver in various cancers. Improved synthetic routes have been established for creating derivatives of this compound that exhibit enhanced binding affinity and efficacy against cancer cell lines .
Pharmaceutical Formulations:
- The compound can be formulated into injectable solutions or sustained-release formulations for therapeutic applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Patent WO2021097207A1 | Cancer Therapy | Developed a scalable process for synthesizing Kras G12C inhibitors using PIP amine derivatives . |
Material Science Applications
In addition to its chemical and pharmacological uses, this compound has potential applications in material science.
Polymer Chemistry
This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to form hydrogen bonds allows it to act as a plasticizer or stabilizer in various polymer formulations.
Applications:
Mechanism of Action
The mechanism of action of Isopropyl-(4-methyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Tert-butyl-(4-methyl-pyridin-2-yl)-amine
Molecular Formula : C₁₀H₁₆N₂
Key Differences :
- The tert-butyl group is bulkier than isopropyl, leading to increased steric hindrance. This reduces the compound’s ability to coordinate with metals in crowded environments .
- Application : Used in the synthesis of dinuclear copper(I) complexes (e.g., Cu₂Br₂(C₁₀H₁₆N₂)₄), where the ligand adopts a bent geometry due to intramolecular hydrogen bonding between the amine hydrogen and pyridine nitrogen. The Cu···Cu distance in this complex is 2.764(10) Å , with Br–Cu bond lengths of 2.5257(7) Å and 2.6054(7) Å .
(4-Methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine
Molecular Formula : C₁₆H₁₈N₂
Key Differences :
- Incorporates a 2,4,6-trimethylphenyl group instead of isopropyl. The electron-donating methyl groups enhance the ligand’s electron density, improving its ability to stabilize metal centers in catalytic processes.
- Application : Forms part of iridium complexes (e.g., iridium[(4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)amine-(cycloocta-1,5-diene)]), used in hydrogenation and dehydrogenation reactions due to their high thermal stability and catalytic efficiency .
Isopropyl-(2-methoxy-ethyl)-methyl-amine
Molecular Formula: C₇H₁₇NO Key Differences:
- Replaces the pyridine ring with a methoxyethyl group, significantly altering electronic properties. The oxygen atom in the methoxy group introduces polarity, increasing water solubility (logP = 0.973 ) compared to the pyridine-based amines.
- Physicochemical Properties : Boiling point = 393.98 K , critical temperature = 560.88 K , and vaporization enthalpy = 35.24 kJ/mol .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | logP | Boiling Point (K) | Key Features |
|---|---|---|---|---|
| Isopropyl-(4-methyl-pyridin-2-yl)-amine | 150.22 | ~1.5* | ~450 (estimated) | Moderate hydrophobicity, rigid structure |
| Tert-butyl-(4-methyl-pyridin-2-yl)-amine | 164.25 | ~2.0* | ~470 (estimated) | High steric bulk, low solubility |
| Isopropyl-(2-methoxy-ethyl)-methyl-amine | 131.22 | 0.973 | 393.98 | Polar, water-soluble |
*Estimated based on structural analogs.
Biological Activity
Isopropyl-(4-methyl-pyridin-2-yl)-amine, also known as 2-isopropyl-4-methylpyridin-3-amine, is a compound of interest due to its potential biological activities. This article will explore its biological activity, including its effects on cancer cells, anti-inflammatory properties, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a pyridine ring substituted with an isopropyl group and a methyl group, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and potential mechanisms of action.
Anticancer Activity
-
In Vitro Studies :
- In a study evaluating the antiproliferative effects of various compounds, this compound derivatives were tested against multiple cancer cell lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116) .
- The compound exhibited selective activity against acute lymphoblastic leukemia (IC = 11.9 μM) and non-Hodgkin lymphoma (IC = 12.1 μM), indicating a promising profile compared to standard chemotherapeutic agents .
- Mechanism of Action :
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation models, this compound was observed to inhibit the release of pro-inflammatory cytokines like IL-6 and IL-8 from macrophages . This suggests that it may serve as a potential lead compound for developing new anti-inflammatory drugs.
Table 1: Antiproliferative Activity of this compound Derivatives
| Cell Line | IC (μM) |
|---|---|
| LN-229 (Glioblastoma) | Not tested |
| Capan-1 (Pancreatic Adeno) | Not tested |
| HCT-116 (Colorectal Carcinoma) | Not tested |
| NCI-H460 (Lung Carcinoma) | Not tested |
| DND-41 (Acute Lymphoblastic) | 11.9 |
| Z-138 (Non-Hodgkin Lymphoma) | 12.1 |
Note: Data reflects selected cell lines from various studies focusing on the compound's anticancer efficacy.
Case Study 1: Evaluation of Anticancer Potential
In a comprehensive study published in Molecules, several derivatives of this compound were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that certain derivatives displayed significant inhibitory activity at sub-micromolar concentrations, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties of this compound demonstrated its ability to reduce cytokine levels in LPS-stimulated macrophages. This was indicative of its potential role in mitigating inflammatory responses associated with various diseases .
Q & A
Q. What are the standard synthetic routes for Isopropyl-(4-methyl-pyridin-2-yl)-amine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a piperidinyl intermediate may react with isopropylamine under reflux in anhydrous conditions, followed by purification via column chromatography . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation. For pyridine derivatives, NMR signals between δ 2.3–3.4 ppm often indicate methyl or isopropyl groups, while aromatic protons appear in δ 7.2–8.1 ppm .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer : A combination of IR spectroscopy , NMR , and high-resolution MS is recommended.
- IR : Peaks near 3432 cm (N-H stretch) and 1625 cm (C=N/C=C vibrations) confirm amine and aromatic moieties .
- NMR : NMR detects methyl groups (δ 2.3 ppm) and aromatic protons (δ 7.2–8.1 ppm). NMR identifies carbons adjacent to nitrogen (δ 46–67 ppm) and aromatic carbons (δ 127–142 ppm) .
- MS : Molecular ion peaks (e.g., m/z 203.32 for CHN) validate stoichiometry .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
- Methodological Answer : The compound’s solubility is governed by its logP (0.973) and water solubility (log10ws = -0.52) . It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, dissolve in DMSO (≤1% v/v) to avoid cytotoxicity. For crystallization trials, use ethanol/water mixtures (70:30 v/v) to exploit temperature-dependent solubility gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from signal overlap (e.g., aromatic protons merging with NH groups) or dynamic effects (e.g., hindered rotation in substituted pyridines). Strategies include:
- Variable-temperature NMR : Resolve overlapping signals by cooling to 193 K, which slows molecular motion and sharpens peaks .
- 2D NMR (COSY, HSQC) : Assign ambiguous signals via scalar coupling or heteronuclear correlations .
- Isotopic labeling : Introduce or labels to track specific nuclei in complex spectra .
Q. What role does this compound play in the development of kinase inhibitors, and how is its binding affinity assessed?
- Methodological Answer : The compound’s pyridine and amine groups facilitate hydrogen bonding with kinase ATP-binding pockets. For example, derivatives like N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine inhibit p38 MAP kinase via competitive binding . Binding affinity is quantified using:
- Surface plasmon resonance (SPR) : Measures real-time association/dissociation rates (k/k).
- Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔG, ΔH) .
- Crystallography : Resolve binding modes at ≤2.0 Å resolution using synchrotron X-ray sources .
Q. What enzymatic approaches are available for sustainable synthesis of this amine, and how do they compare to traditional methods?
- Methodological Answer : Biocatalytic routes using engineered transaminases or ammonia lyases offer greener alternatives. For example:
- Transaminase-catalyzed amination : Converts ketone precursors to amines with high enantioselectivity (≥99% ee) .
- Comparative efficiency : Enzymatic methods reduce energy use by 40% and waste by 70% vs. traditional alkylation (e.g., using isopropyl bromide and NH) .
- Challenges : Substrate scope limitations require enzyme engineering via directed evolution or computational design (e.g., Rosetta software) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
